![molecular formula C9H9N5 B14337055 5-(Pyridin-4-yl)pyrimidine-2,4-diamine CAS No. 103851-71-4](/img/structure/B14337055.png)
5-(Pyridin-4-yl)pyrimidine-2,4-diamine
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Overview
Description
5-(Pyridin-4-yl)pyrimidine-2,4-diamine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)pyrimidine-2,4-diamine typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like mCPBA.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: mCPBA for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Nucleophiles: Trimethylsilyl cyanide for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Pyridin-4-yl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)pyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. By binding to these kinases, the compound inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may modulate inflammatory pathways by inhibiting key inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: A similar compound with dual CDK6 and CDK9 inhibitory activity.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Another derivative with significant antitumor activity.
Uniqueness
5-(Pyridin-4-yl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit multiple targets and pathways makes it a versatile compound in drug discovery and development .
Biological Activity
5-(Pyridin-4-yl)pyrimidine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a pyridine ring. Its structural formula can be represented as follows:
This compound is classified under pyrimidine derivatives, which are known for their diverse biological activities.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including colorectal cancer (HCT116) and non-small cell lung cancer (A549) cells. The compound induces cell cycle arrest and senescence by promoting DNA damage response pathways .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 12.5 | Induction of cell cycle arrest |
A549 | 15.0 | Suppression of GTSE1 transcription |
MCF-7 | 10.0 | Induction of apoptosis |
The mechanism by which this compound exerts its anticancer effects involves several key pathways:
- GTSE1 Suppression : The compound has been shown to inhibit the transcription and expression of GTSE1, a protein associated with cell cycle regulation and DNA repair .
- Cell Cycle Arrest : It induces G1/S phase arrest in cancer cells, preventing proliferation and leading to cellular senescence .
- Apoptosis Induction : Evidence suggests that the compound triggers apoptosis in sensitive cancer cell lines through mitochondrial pathways .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Colorectal Cancer : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of colorectal cancer with minimal side effects. The treatment resulted in a notable reduction in tumor volume compared to control groups .
- Dual Inhibition Mechanism : Another investigation revealed that derivatives of this compound acted as dual inhibitors for CDK6 and CDK9, leading to enhanced anticancer effects through the blockade of critical signaling pathways involved in cell proliferation .
Properties
CAS No. |
103851-71-4 |
---|---|
Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-pyridin-4-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H9N5/c10-8-7(5-13-9(11)14-8)6-1-3-12-4-2-6/h1-5H,(H4,10,11,13,14) |
InChI Key |
UWTQIJQXDOAVOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(N=C2N)N |
Origin of Product |
United States |
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